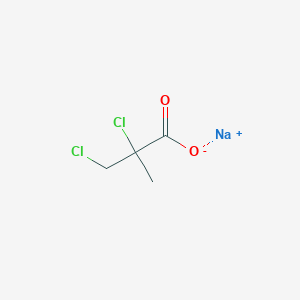

Sodium 2,3-dichloro-2-methylpropionate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1899-36-1 |

|---|---|

Molecular Formula |

C4H6Cl2NaO2 |

Molecular Weight |

179.98 g/mol |

IUPAC Name |

sodium;2,3-dichloro-2-methylpropanoate |

InChI |

InChI=1S/C4H6Cl2O2.Na/c1-4(6,2-5)3(7)8;/h2H2,1H3,(H,7,8); |

InChI Key |

DYKAHTIYQPZLFL-UHFFFAOYSA-N |

SMILES |

CC(CCl)(C(=O)[O-])Cl.[Na+] |

Isomeric SMILES |

CC(CCl)(C(=O)[O-])Cl.[Na+] |

Canonical SMILES |

CC(CCl)(C(=O)O)Cl.[Na] |

Other CAS No. |

1899-36-1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Sodium 2,3-dichloro-2-methylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as Mendok, is a chemical compound primarily recognized for its application as a plant gametocide. This technical guide provides a comprehensive overview of its known physicochemical properties, along with those of its parent acid, 2,3-dichloro-2-methylpropionic acid. The guide details available experimental data, outlines plausible synthetic and analytical methodologies based on related compounds, and illustrates its primary application.

Physicochemical Properties

Quantitative data for this compound and its corresponding free acid are summarized below. It is important to note that while some experimental data for the free acid is available, many properties for the sodium salt are either computed or not publicly documented.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1899-36-1 | [1] |

| Molecular Formula | C₄H₅Cl₂NaO₂ | [] |

| Molecular Weight | 178.98 g/mol | [1] |

| Exact Mass | 177.956 g/mol | [1] |

| Toxicity (Oral LD₅₀, rat) | 8 g/kg | [1][3] |

Table 2: Properties of 2,3-dichloro-2-methylpropionic acid

| Property | Value | Source |

| CAS Number | 10411-52-6 | [4] |

| Molecular Formula | C₄H₆Cl₂O₂ | [4] |

| Molecular Weight | 157.00 g/mol | [4] |

| Melting Point | 23-24 °C | |

| Boiling Point | 113 °C at 15 mmHg | |

| Density | 1.36 g/cm³ | |

| pKa (Predicted) | 2.29 ± 0.14 | |

| Calculated LogP | 1.3073 | [4] |

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for structurally similar compounds.

Proposed Synthesis of 2,3-dichloro-2-methylpropionic acid and its Sodium Salt

The synthesis of the parent acid, 2,3-dichloro-2-methylpropionic acid, likely involves the chlorination of methacrylic acid. A potential multi-step synthesis is outlined below. The subsequent formation of the sodium salt is a straightforward acid-base neutralization.

Step 1: Chlorination of Methacrylic Acid This step would involve the addition of chlorine (Cl₂) across the double bond of methacrylic acid. This type of reaction is a standard method for the halogenation of alkenes. The reaction would likely be carried out in a suitable solvent and potentially under specific temperature and light conditions to control selectivity and prevent unwanted side reactions.

Step 2: Neutralization to Form the Sodium Salt The resulting 2,3-dichloro-2-methylpropionic acid can be converted to its sodium salt by reacting it with a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in an appropriate solvent like water or ethanol. The final product, this compound, could then be isolated by evaporation of the solvent or by precipitation.

Analytical Characterization Methods

The characterization of this compound and its parent acid would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure. Spectral data for the free acid is available in public databases.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present, particularly the carboxylate group in the sodium salt and the carboxylic acid group in the parent acid.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be suitable for assessing the purity of the compound and for quantitative analysis in various matrices.

Application as a Gametocide

This compound is known for its use as a gametocide in plants, where it induces male sterility. This property can be valuable in plant breeding for the production of hybrid seeds.

A study has shown that spraying tomatoes with a 0.3% solution of this compound at anthesis induced male sterility for a period of 12 days, starting 12 days after the treatment.[5] This allows for controlled cross-pollination. The fertility of the flowers was reported to return to normal 37 days after the treatment.[5] The precise biochemical mechanism of action for inducing male sterility is not well-documented in publicly available literature.

Conclusion

References

Technical Guide: Sodium 2,3-dichloro-2-methylpropionate (CAS 1899-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,3-dichloro-2-methylpropionate, registered under CAS number 1899-36-1, is a chemical compound with niche applications, primarily documented as a plant growth regulator, specifically a male gametocide.[1] Also known by synonyms such as Sodium 2,3-dichloroisobutyrate and the trade name Mendok, this compound has been investigated for its ability to induce male sterility in plants, a crucial aspect in the development of hybrid crops.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, focusing on its chemical properties, potential applications, and available experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some data is available, a complete, experimentally verified dataset is not consistently reported across public sources.

| Property | Value | Source |

| CAS Number | 1899-36-1 | [1] |

| Molecular Formula | C₄H₅Cl₂NaO₂ | [1] |

| Molecular Weight | 178.97 g/mol | [1] |

| Synonyms | Sodium 2,3-dichloroisobutyrate, Mendok, DCIB, FW 450 | [1] |

| Physical State | Solid (presumed) | General chemical knowledge |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available |

Synthesis

A detailed, publicly available, and experimentally validated protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on general principles of organic chemistry and synthesis routes for structurally similar chlorinated carboxylic acids, a plausible synthetic pathway can be proposed. This should be considered a hypothetical route and would require experimental validation.

Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally verified from the available literature. It is intended for informational purposes only and should not be attempted without a thorough literature review of related reactions and appropriate safety precautions in a controlled laboratory setting.

A potential synthesis could involve the chlorination of methacrylic acid or its esters, followed by hydrolysis and neutralization.

References

"molecular structure and weight of Sodium 2,3-dichloro-2-methylpropionate"

An In-depth Technical Guide to Sodium 2,3-dichloro-2-methylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and weight of this compound, a chemical compound with potential applications in various scientific domains. This document collates available data to assist researchers and professionals in understanding its fundamental properties.

Chemical Identity and Properties

This compound is the sodium salt of 2,3-dichloro-2-methylpropanoic acid. It is identified by the CAS Number 1899-36-1[1]. The compound is also known by several synonyms, including Sodium 2,3-dichloroisobutyrate, Mendok, and DCIB[1].

Quantitative Molecular Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₄H₅Cl₂NaO₂ | |

| Molecular Weight | 178.977 g/mol | [1] |

| Exact Mass | 177.956 u | [1] |

| CAS Number | 1899-36-1 | [1] |

| EC Number | 217-593-9 | [1] |

Molecular Structure

The molecular structure of this compound consists of a propionate backbone with two chlorine atoms and a methyl group attached to the second and third carbon atoms. The carboxyl group is present as a sodium salt.

Experimental Protocols & Further Research

Detailed experimental protocols, including synthesis, purification, and analytical methods specifically for this compound, are not extensively documented in publicly available literature. Similarly, information regarding its biological activity, signaling pathways, and applications in drug development is limited.

Researchers interested in this compound may need to develop their own protocols based on standard organic chemistry techniques for the synthesis and analysis of related halogenated carboxylic acid salts. Further investigation is required to elucidate its potential biological effects and therapeutic applications.

References

Technical Guide: Solubility of Sodium 2,3-dichloro-2-methylpropionate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Sodium 2,3-dichloro-2-methylpropionate in various organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide focuses on the experimental protocols required to generate such data, alongside a structural framework for its presentation.

Introduction

This compound (CAS No. 1899-36-1) is an organic salt with potential applications in various fields, including as a gametocide.[1][2] Understanding its solubility in different organic solvents is crucial for its formulation, purification, and application in chemical synthesis and drug development. Solubility data informs solvent selection for crystallization, reaction media, and the development of stable formulations. This guide outlines the standard experimental procedures for quantitatively determining the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value | Source |

| Molecular Formula | C4H5Cl2NaO2 | [1] |

| Molecular Weight | 178.98 g/mol | [1] |

| Appearance | Solid (form may vary) | Assumed |

| CAS Number | 1899-36-1 | [1] |

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Toluene | 25 | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available |

| Dimethyl sulfoxide (DMSO) | 25 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on established methods for determining the solubility of organic salts.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A common equilibration time is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution becomes constant.[3][4]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.

-

Record the mass or volume of the filtered saturated solution.

-

-

Concentration Determination (via HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the filtered saturated sample solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[3][4]

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

To calculate solubility in g/100 g of solvent:

-

Determine the mass of the solute in the collected sample from the HPLC concentration.

-

Determine the mass of the solvent in the collected sample (total mass of the sample minus the mass of the solute).

-

Use the following formula: Solubility = (mass of solute / mass of solvent) * 100

-

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

The determination of the solubility of this compound in various organic solvents is a critical step in its development and application. While specific quantitative data is not currently widespread, the experimental protocol detailed in this guide provides a robust framework for researchers to generate this vital information. The systematic application of these methods will enable a comprehensive understanding of the compound's solubility profile, facilitating its effective use in scientific and industrial settings.

References

In-Depth Technical Guide: Safety Profile of Sodium 2,3-dichloro-2-methylpropionate

Disclaimer: This document provides a comprehensive overview of the available safety data for Sodium 2,3-dichloro-2-methylpropionate. Due to a significant lack of detailed safety and toxicological data for this specific compound, this guide also includes information on a structurally similar compound, Sodium 2,2-dichloropropionate (Dalapon-sodium), to provide a more complete, albeit inferred, safety profile. This information is intended for researchers, scientists, and drug development professionals and should be used with the understanding that the data for the analogue may not be fully representative of the target compound.

This compound (CAS 1899-36-1)

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H5Cl2NaO2 |

| Molecular Weight | 178.977 g/mol [1] |

| CAS Number | 1899-36-1[1] |

| EC Number | 217-593-9[1] |

Toxicological Data

The only available quantitative toxicological data point is for acute oral toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 8 g/kg[1][2] |

Hazard Identification and Handling

There is no official GHS classification available for this compound. However, based on general laboratory safety principles for handling uncharacterized chemicals, the following precautions are recommended:

-

Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1] Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1]

-

Safety Phrases (unofficial): S22 - Do not breathe dust. S24/25 - Avoid contact with skin and eyes.

Analogue Study: Sodium 2,2-dichloropropionate (Dalapon-sodium, CAS 127-20-8)

To supplement the limited data on the target compound, this section provides a detailed safety profile for the structural analogue, Sodium 2,2-dichloropropionate, a widely studied herbicide.

Physical and Chemical Properties of Sodium 2,2-dichloropropionate

| Property | Value |

| Molecular Formula | C3H3Cl2NaO2[1][3] |

| Molecular Weight | 164.95 g/mol [1][4] |

| Appearance | White crystalline solid[5] |

| Melting Point | 166.5 °C (with decomposition)[4][6] |

| Water Solubility | 900,000 mg/L @ 25 °C[4] |

| Vapor Pressure | 0.01 mPa @ 20 °C[4] |

Toxicological Data of Sodium 2,2-dichloropropionate

| Test | Species | Route | Value |

| LD50 | Rat (male) | Oral | 9330 mg/kg |

| LD50 | Rat (female) | Oral | 7570 mg/kg[4] |

| LD50 | Rabbit (female) | Oral | 3860 mg/kg[4][6] |

| LD50 | Guinea Pig (female) | Oral | > 4600 mg/kg |

| LD50 | Rabbit | Dermal | > 2000 mg/kg |

| NOAEL (2-year study) | Rat | Oral | 15 mg/kg/day[7] |

| Irritation | |||

| Skin | Rabbit | Dermal | Moderately irritating[4] |

| Eye | Rabbit | Ocular | Severe irritation, potential for permanent damage[4][8] |

Hazard Identification and Handling of Sodium 2,2-dichloropropionate

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P273: Avoid release to the environment.[10]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9][10]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[9][10]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[9][10]

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not available. For the analogue, Sodium 2,2-dichloropropionate, specific study protocols are also not fully described in the available literature. However, the methodologies for these types of toxicological assessments generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols based on these guidelines.

Acute Oral Toxicity (based on OECD Guideline 401/420/423/425)

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with a set number of animals per group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.

-

A post-mortem examination of all animals is conducted.

-

-

Data Analysis: The LD50 is calculated using statistical methods.

Acute Dermal Toxicity (based on OECD Guideline 402)

-

Objective: To determine the toxic effects of a substance following a single, short-term dermal application.

-

Test Animals: Typically, adult rats, rabbits, or guinea pigs are used.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing.

-

The exposure period is typically 24 hours.

-

Animals are observed for mortality and signs of toxicity for at least 14 days.

-

-

Data Analysis: The LD50 can be estimated, and skin reactions at the site of application are recorded.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5]

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

A single dose of the test substance is applied to a small area of shaved skin.[12]

-

The treated area is covered with a gauze patch for a specified exposure period (typically 4 hours).[12]

-

Skin reactions (erythema and edema) are evaluated and scored at specified time points after patch removal (e.g., 1, 24, 48, and 72 hours).[12]

-

-

Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

-

The eyes are examined and ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at specific intervals (1, 24, 48, and 72 hours after application).[13]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[4]

-

-

Data Analysis: The scores for the different ocular effects are used to classify the irritancy level of the substance.

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for assessing the safety of a chemical substance, from initial identification to risk management.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. scribd.com [scribd.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. episkin.com [episkin.com]

- 10. oecd.org [oecd.org]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

Unveiling the Biological Activities of Sodium 2,3-dichloro-2-methylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as Mendok, FW-450, and DCIB, is a chemical agent primarily recognized for its potent biological activity as a plant gametocide. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its application in agriculture for inducing male sterility in plants to facilitate the production of hybrid seeds. This document synthesizes available data on its mechanism of action, summarizes quantitative toxicological and application data, and provides generalized experimental protocols for its use. While the precise molecular signaling pathways remain to be fully elucidated, this guide presents a conceptual framework based on current understanding of chemical hybridizing agents.

Introduction

This compound is a halogenated aliphatic carboxylic acid salt that has found a niche application in plant breeding as a chemical hybridizing agent (CHA). The primary utility of this compound lies in its ability to selectively induce male sterility in a variety of plant species, thereby eliminating the need for laborious manual emasculation in the production of F1 hybrid seeds. This guide delves into the technical details of its biological activities, providing researchers and professionals in drug and agricultural chemical development with a foundational understanding of this compound.

Toxicological Profile

The acute toxicity of this compound has been evaluated in animal models. The available data is crucial for assessing its safety profile for handling and environmental impact.

| Parameter | Species | Route of Administration | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 8 g/kg |

Table 1: Acute Toxicity Data for this compound

Biological Activity in Plants: Gametocidal Action

The most well-documented biological activity of this compound is its function as a gametocide, specifically targeting the development of male gametes (pollen) in plants.

Mechanism of Action

The precise molecular mechanism by which this compound induces male sterility is not yet fully understood. However, research on this and other chemical hybridizing agents suggests that it disrupts the complex process of microsporogenesis, the formation of microspores that develop into pollen grains. The proposed mechanisms of action include:

-

Disruption of Meiosis: The chemical may interfere with the meiotic division of pollen mother cells, leading to the formation of non-viable microspores.

-

Abnormal Tapetum Development: The tapetum is a nutritive layer of cells within the anther that is crucial for pollen development. This compound may cause premature degeneration or hypertrophy of the tapetum, leading to starvation of the developing microspores.

-

Inhibition of Pollen Wall Formation: The compound might interfere with the synthesis or deposition of sporopollenin, a major component of the durable outer wall of pollen grains (exine), resulting in fragile and non-functional pollen.

-

Metabolic Disruption: It is hypothesized that the compound could interfere with critical metabolic pathways within the anther, affecting the energy supply or the synthesis of essential molecules required for pollen maturation.

The following diagram illustrates a conceptual workflow of how this compound is believed to exert its gametocidal effects on plant reproductive development.

Caption: Conceptual workflow of this compound's gametocidal action.

Application in Plant Breeding

The induction of male sterility is a critical step in the production of hybrid seeds, as it prevents self-pollination of the female parent line. The application of this compound offers a chemical alternative to genetic male sterility systems or manual emasculation.

| Plant Species | Concentration | Application Timing | Observed Effect |

| Tomato | 0.3% (w/v) | At anthesis (flowering) | Male sterility induced for 12 days, starting 12 days after treatment. |

| Cotton | Various | Pre-flowering to early flowering stages | Induction of a high degree of male sterility. |

| Linseed | 250 - 1000 ppm | Pre-flowering | Dose-dependent induction of male sterility. |

Table 2: Application Parameters of this compound for Inducing Male Sterility

Experimental Protocols

The following provides a generalized methodology for evaluating the gametocidal activity of this compound. Researchers should note that optimal concentrations, application timing, and methods will vary significantly between plant species and environmental conditions.

Preparation of Treatment Solution

-

Calculate the required amount of this compound to achieve the desired concentration (e.g., for a 0.3% w/v solution, dissolve 0.3 g of the compound in a final volume of 100 mL of distilled water).

-

Add a surfactant (e.g., 0.05% Tween-20) to the solution to ensure uniform coverage of the plant foliage.

-

Stir the solution until the compound is completely dissolved.

Plant Treatment

-

Grow the target plant species under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).

-

Identify the appropriate developmental stage for application, typically just before or at the onset of meiosis in the pollen mother cells. This often corresponds to a specific floral bud size.

-

Apply the treatment solution as a fine foliar spray until the foliage is thoroughly wet, ensuring coverage of the developing floral buds.

-

Include a control group of plants sprayed only with water and surfactant.

Assessment of Male Sterility

-

Pollen Viability Staining:

-

Collect anthers from treated and control plants at anthesis.

-

Crush the anthers on a microscope slide in a drop of a suitable stain (e.g., 1% acetocarmine or Alexander's stain).

-

Observe under a light microscope. Viable pollen grains will typically stain a deep red or purple, while non-viable pollen will remain unstained or appear shrunken and malformed.

-

Calculate the percentage of sterile pollen.

-

-

In Vitro Pollen Germination:

-

Culture pollen from treated and control plants on a germination medium (e.g., agar-based medium containing sucrose, boric acid, and calcium nitrate).

-

Incubate under optimal conditions for germination.

-

Observe under a microscope and calculate the percentage of germinated pollen grains.

-

-

Fruit and Seed Set Analysis:

-

Bag a subset of flowers on treated plants to prevent cross-pollination and assess for self-pollination.

-

Hand-pollinate another subset of flowers on treated plants with viable pollen from untreated plants to assess female fertility.

-

Compare the fruit and seed set in treated and control plants.

-

The following diagram outlines the general experimental workflow for assessing the gametocidal activity of a chemical agent like this compound.

Caption: Experimental workflow for evaluating gametocidal activity.

Conclusion and Future Directions

This compound is a valuable tool in plant breeding for the induction of male sterility. Its primary biological activity is targeted at the disruption of pollen development, enabling the efficient production of hybrid seeds. While its general mode of action is understood at a physiological level, further research is required to elucidate the specific molecular targets and signaling pathways involved. A deeper understanding of its mechanism could lead to the development of more targeted and efficient chemical hybridizing agents with improved safety profiles. Future research should focus on transcriptomic and proteomic analyses of anther tissues following treatment to identify the key genes and proteins affected by this compound.

A Comprehensive Technical Review of Sodium 2,3-dichloro-2-methylpropionate (Mendok/FW-450) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,3-dichloro-2-methylpropionate, a synthetic chemical compound, has garnered significant interest in agricultural science for its potent gametocidal activity. Commercially known by the trade names Mendok and FW-450, it is primarily utilized as a chemical hybridizing agent (CHA) to induce male sterility in a variety of plant species. This function is pivotal in the production of hybrid seeds, a cornerstone of modern agriculture for enhancing crop yield and vigor. This technical guide provides an in-depth literature review of the research conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Chemical and Physical Properties

While extensive research on the biological effects of this compound exists, detailed reports on its synthesis are less common in publicly available literature. However, based on fundamental principles of organic chemistry and patents for related compounds, a plausible synthetic route can be outlined.

A potential synthesis could involve the chlorination of methacrylic acid or its esters, followed by hydrolysis and neutralization with a sodium base. The resolution of its optical isomers has been accomplished using bases like quinine and cinchonine, indicating the chiral nature of the molecule and the potential for stereospecific biological activity.

| Property | Value |

| CAS Number | 1899-36-1 |

| Molecular Formula | C4H5Cl2NaO2 |

| Molecular Weight | 178.97 g/mol |

| Synonyms | Sodium α,β-dichloroisobutyrate, Mendok, FW-450 |

Mechanism of Action: Induction of Male Sterility

The primary biological effect of this compound is the induction of male sterility in treated plants. Research indicates that the compound disrupts the normal development of pollen, a process known as microsporogenesis. A key target of its action is the tapetum, a nutritive layer of cells within the anther that is crucial for pollen development.

Studies on wheat treated with a chemical hybridizing agent (CHA), SQ-1, which induces similar effects, have shown that the CHA causes premature programmed cell death (PCD) of the tapetal cells.[1][2] This premature degradation of the tapetum leads to the starvation and subsequent abortion of the developing microspores, resulting in non-viable pollen. This targeted disruption of a critical developmental stage in pollen formation is the basis for its efficacy as a gametocide.

Quantitative Data on Gametocidal Efficacy

The effectiveness of this compound as a gametocide is dependent on the plant species, the concentration applied, and the developmental stage at the time of application. The following table summarizes quantitative data from key studies.

| Plant Species | Concentration | Application Timing | Observed Effect | Duration of Sterility | Reference |

| Tomato (Lycopersicon esculentum) | 0.3% aqueous solution | At anthesis | Induced male sterility | 12 days, starting 12 days after treatment | [3] |

| Cotton (Gossypium hirsutum) | Various strengths | Not specified in abstract | Induced male sterility | Not specified in abstract | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies extracted from the literature for the application of this compound and the assessment of its effects.

Application of this compound

-

Preparation of Solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.3% w/v). The addition of a surfactant may improve leaf coverage.

-

Plant Stage: Apply the solution at a specific developmental stage of the plant, typically before or during meiosis in the pollen mother cells. For tomatoes, application at anthesis has been shown to be effective.[3]

-

Application Method: Apply the solution as a foliar spray, ensuring thorough coverage of the plant, particularly the floral buds.

-

Control Group: Maintain a control group of plants that are not treated with the chemical to serve as a baseline for normal pollen development and fertility.

Assessment of Pollen Viability and Sterility

Several methods can be employed to assess the effectiveness of the gametocidal treatment.

-

Staining Techniques:

-

Acetocarmine Staining: Viable pollen grains stain a deep red color, while non-viable grains remain unstained or stain poorly.

-

Fluorescein Diacetate (FDA) Staining: Viable pollen with intact plasma membranes will fluoresce under a fluorescence microscope.

-

-

In Vitro Pollen Germination:

-

Collect pollen from treated and control plants.

-

Culture the pollen on a germination medium (e.g., agar-based medium containing sucrose and boric acid).

-

Incubate under suitable conditions (e.g., 25-30°C) for a few hours.

-

Observe under a microscope and count the number of germinated pollen grains (those with a pollen tube longer than the pollen diameter).

-

-

Fruit Set Analysis:

-

In the absence of cross-pollination, the lack of fruit set in treated plants indicates successful induction of male sterility.

-

To confirm female fertility is unaffected, hand-pollinate the flowers of treated plants with viable pollen from untreated plants and observe for fruit and seed set. In the tomato study, hand-pollinated treated plants showed only a 20% reduction in fruit set compared to untreated plants, indicating that female fertility was largely preserved.[3]

-

Conclusion

This compound (Mendok/FW-450) is a well-established chemical hybridizing agent with a clear application in agriculture. Its mechanism of action, centered on the disruption of tapetal cell development and subsequent pollen abortion, provides a targeted approach to inducing male sterility. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and scientists to further explore its potential applications, optimize its use in various crop species, and investigate its molecular interactions within the plant reproductive system. Further research into its synthesis and the stereospecificity of its biological activity could open new avenues for the development of more potent and selective gametocides.

References

- 1. Abnormal Development of Tapetum and Microspores Induced by Chemical Hybridization Agent SQ-1 in Wheat | PLOS One [journals.plos.org]

- 2. Abnormal development of tapetum and microspores induced by chemical hybridization agent SQ-1 in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Hygroscopic Properties of Dichlorinated Sodium Salts

Audience: Researchers, scientists, and drug development professionals.

Abstract

The term "dichlorinated sodium salts," while not a standard chemical classification, typically refers to the sodium salts of organic acids containing two chlorine atoms. These compounds are of significant interest in the pharmaceutical and agrochemical industries. Their interaction with atmospheric moisture—their hygroscopicity—is a critical parameter influencing their stability, storage, handling, and formulation. This technical guide provides a comprehensive overview of the hygroscopic properties of select dichlorinated sodium salts, focusing on Diclofenac Sodium and Sodium 2,4-Dichlorophenoxyacetate as primary examples. It includes a summary of quantitative hygroscopic data, detailed experimental protocols for hygroscopicity determination, and visualizations of key concepts and workflows.

Introduction to Hygroscopicity in Dichlorinated Sodium Salts

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption. For active pharmaceutical ingredients (APIs) and other chemical compounds, this property is of paramount importance. The amount of water sorbed by a solid can significantly impact its physical and chemical properties, including:

-

Stability: Moisture can accelerate chemical degradation pathways such as hydrolysis.

-

Physical Form: Water sorption can induce changes in the crystalline structure, leading to the formation of hydrates or amorphous forms.[1]

-

Flowability and Processing: Increased moisture content can lead to powder caking and poor flow, complicating manufacturing processes.

-

Dissolution and Bioavailability: Conversion from an anhydrous to a hydrated form can alter solubility and dissolution rates, potentially affecting the bioavailability of a drug.[1]

This guide focuses on two commercially significant examples of dichlorinated sodium salts:

-

Diclofenac Sodium: The sodium salt of [2-(2,6-dichloroanilino)phenyl]acetic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[2][3]

-

Sodium 2,4-Dichlorophenoxyacetate (2,4-D Sodium Salt): The sodium salt of 2,4-dichlorophenoxyacetic acid, a common systemic herbicide.[4][5]

Understanding the hygroscopic behavior of these and similar compounds is essential for ensuring product quality, safety, and efficacy.

Quantitative Data on Hygroscopicity

The interaction of a solid with water vapor is typically characterized by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. A key parameter is the Critical Relative Humidity (CRH) , defined as the RH at which a substance begins to absorb a significant amount of moisture from the atmosphere.[6]

Diclofenac Sodium

Diclofenac sodium is known to be hygroscopic and can exist in both anhydrous and hydrated forms. The anhydrous form readily converts to a tetrahydrate upon exposure to relative humidity levels even below 60% at 25°C.[1] Other hydrate forms, such as a trihydrate, have also been identified.[7] This transformation from an anhydrous to a hydrated state is a clear indicator of its hygroscopic nature.

The moisture sorption behavior of anhydrous diclofenac sodium has been characterized using Dynamic Vapor Sorption (DVS). The DVS isotherm reveals the extent and rate of water uptake at different RH levels.

| Compound | Form | Temperature (°C) | Key Observations from DVS Isotherm | Hygroscopicity Classification (European Pharmacopoeia) |

| Diclofenac Sodium | Anhydrous | 25 | - Significant water uptake occurs, initiating hydrate formation at RH <60%.[1][6] - The DVS curve shows hysteresis, indicating a structural change (hydrate formation) during the sorption/desorption cycle.[8] | Hygroscopic |

Note: The European Pharmacopoeia classifies a substance as "hygroscopic" if its weight increases by ≥ 2% but < 15% after 24 hours at 80% RH and 25°C.[9]

Sodium 2,4-Dichlorophenoxyacetate (2,4-D Sodium Salt)

While specific DVS isotherm data for pure sodium 2,4-dichlorophenoxyacetate is not as readily available in the cited literature, its high water solubility suggests a potential for hygroscopicity.[5] Sodium salts of organic acids, in general, tend to exhibit hygroscopic behavior.[10][11] Further experimental characterization is required to definitively quantify its hygroscopic nature and determine its CRH.

| Compound | Form | Temperature (°C) | Key Observations | Hygroscopicity Classification (European Pharmacopoeia) |

| Sodium 2,4-Dichlorophenoxyacetate | Solid | N/A | - High water solubility.[5] - Sorption behavior is a key factor in its environmental fate in soil.[12] | Data Not Available |

Experimental Protocols

The gold standard for evaluating the hygroscopicity of pharmaceutical and chemical powders is Dynamic Vapor Sorption (DVS) .

Principle of Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a precisely defined relative humidity at a constant temperature.[13] A highly sensitive microbalance continuously records the sample's weight, allowing for the determination of both the equilibrium moisture content at various RH levels and the kinetics of sorption and desorption.[14]

Standard DVS Experimental Protocol

-

Sample Preparation:

-

A small amount of the sample (typically 10-20 mg) is placed into the DVS sample pan.[2]

-

To establish a known starting point, the sample is typically dried in-situ by exposing it to a stream of dry air (0% RH) at the experimental temperature (e.g., 25°C) until a constant mass is achieved.[8] This removes any surface-adsorbed water.

-

-

Sorption Phase:

-

The relative humidity of the gas stream is increased in predetermined steps (e.g., 10% RH increments from 0% to 90% RH).[2]

-

At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached. Equilibrium is typically defined by a mass change of less than a specified threshold (e.g., 0.002%) over a set time period (e.g., 15 minutes).[15]

-

-

Desorption Phase:

-

After reaching the maximum RH (e.g., 90% or 95%), the process is reversed.[2]

-

The RH is decreased in the same incremental steps, and the mass loss is recorded at each stage until equilibrium is reached.

-

-

Data Analysis:

-

The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm.

-

The final plot reveals key information, including the material's overall hygroscopicity, the CRH, the presence of hysteresis (where the desorption curve does not follow the sorption curve, often indicating structural changes like hydrate formation), and the stability of any formed hydrates.[13]

-

Mandatory Visualizations

Chemical Structures

Caption: Figure 1. Structures of the discussed dichlorinated sodium salts.

Experimental and Logical Workflows

Caption: Figure 2. Generalized workflow for a DVS experiment.

Caption: Figure 3. Logical relationship defining Critical Relative Humidity.

Conclusion

The hygroscopic properties of dichlorinated sodium salts, particularly compounds like diclofenac sodium, are of critical importance in scientific research and product development. The tendency of these materials to sorb atmospheric moisture can lead to significant changes in their physical and chemical stability. Diclofenac sodium demonstrates clear hygroscopic behavior, readily forming hydrates upon exposure to ambient humidity. While quantitative data for other compounds like sodium 2,4-dichlorophenoxyacetate is less prevalent, their chemical nature warrants careful consideration of their potential hygroscopicity. The use of standardized analytical techniques, such as Dynamic Vapor Sorption, is essential for accurately characterizing these properties, enabling the development of robust formulations and defining appropriate storage and handling conditions to ensure product integrity.

References

- 1. Physico-chemical characterisation and intrinsic dissolution studies of a new hydrate form of diclofenac sodium: comparison with anhydrous form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 3. Diclofenac sodium | C14H10Cl2NNaO2 | CID 5018304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Sodium (2,4-dichlorophenoxy)acetate | C8H6Cl2NaO3 | CID 66733472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrate modifications of the non-steroidal anti-inflammatory drug diclofenac sodium: Solid-state characterisation of a trihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. The effects of organic species on the hygroscopic behaviors of inorganic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. skpharmteco.com [skpharmteco.com]

- 14. azom.com [azom.com]

- 15. ardena.com [ardena.com]

Methodological & Application

Application Notes and Protocols: Sodium 2,3-dichloro-2-methylpropionate as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sodium 2,3-dichloro-2-methylpropionate is a halogenated carboxylic acid salt that holds potential as a versatile precursor for the synthesis of various heterocyclic compounds. Its structure, featuring two chlorine atoms at the 2- and 3-positions, presents reactive sites for nucleophilic substitution, making it an attractive starting material for constructing five-membered heterocycles such as oxazolines, thiazolines, and imidazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules.

This document provides detailed application notes and hypothetical protocols for the synthesis of these important heterocyclic classes using this compound as the key building block. The methodologies are based on established principles of organic synthesis and aim to guide researchers in exploring the synthetic utility of this precursor.

Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-oxazolines

Oxazolines are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They are widely used as chiral ligands in asymmetric catalysis and are present in several natural products and pharmaceuticals. The synthesis of 2-oxazolines from this compound can be envisioned through a reaction with a suitable amino alcohol, such as 2-aminoethanol.

Proposed Reaction Scheme:

The reaction is proposed to proceed via an initial nucleophilic attack of the amino group of 2-aminoethanol on the carboxylate, followed by an intramolecular cyclization.

Experimental Protocol:

Materials:

-

This compound

-

2-Aminoethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add 2-aminoethanol (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by the slow addition of dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-methyl-4-chloromethyl-2-oxazoline.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 178.98 | 1.79 g |

| 2-Aminoethanol | 1.2 | 61.08 | 0.73 g |

| DCC | 1.1 | 206.33 | 2.27 g |

| DMAP | 0.1 | 122.17 | 0.12 g |

| Product | 163.61 | ~1.14 g (70% yield) |

Logical Workflow for Oxazoline Synthesis:

Caption: Synthetic workflow for 2-oxazoline synthesis.

Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-thiazolines

Thiazolines are sulfur-containing analogs of oxazolines and are key components in various biologically active compounds, including antibiotics. The synthesis can be proposed to occur via the reaction of this compound with an aminothiol, such as 2-aminoethanethiol.

Proposed Reaction Scheme:

Similar to oxazoline synthesis, this reaction likely proceeds through amide bond formation followed by intramolecular cyclization, with the thiol group acting as the nucleophile.

Experimental Protocol:

Materials:

-

This compound

-

2-Aminoethanethiol hydrochloride

-

Triethylamine (TEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (20 mL), add 2-aminoethanethiol hydrochloride (1.2 eq) and triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add BOP reagent (1.1 eq) in one portion.

-

Continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 2-substituted-4-methyl-4-chloromethyl-2-thiazoline.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 178.98 | 1.79 g |

| 2-Aminoethanethiol HCl | 1.2 | 113.61 | 1.36 g |

| Triethylamine | 2.5 | 101.19 | 2.53 g |

| BOP reagent | 1.1 | 442.28 | 4.86 g |

| Product | 179.67 | ~1.26 g (70% yield) |

Logical Workflow for Thiazoline Synthesis:

Caption: Synthetic workflow for 2-thiazoline synthesis.

Synthesis of 2-Substituted-4-methyl-4-chloromethyl-2-imidazolines

Imidazolines are five-membered heterocycles containing two nitrogen atoms. They are important pharmacophores found in numerous drugs with a wide range of biological activities. The synthesis from this compound can be proposed to occur by reaction with a diamine, such as ethylenediamine.

Proposed Reaction Scheme:

The reaction likely involves the formation of an amide intermediate, followed by an intramolecular cyclization to form the imidazoline ring.

Experimental Protocol:

Materials:

-

This compound

-

Ethylenediamine

-

Thionyl chloride (SOCl₂)

-

Toluene, anhydrous

-

Pyridine, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous toluene (20 mL).

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Reflux the mixture for 2 hours, then cool to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous toluene (10 mL) and add it dropwise to a solution of ethylenediamine (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous toluene (20 mL) at 0 °C.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous Na₂CO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous K₂CO₃, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography to give the desired 2-substituted-4-methyl-4-chloromethyl-2-imidazoline.

Quantitative Data (Hypothetical):

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 178.98 | 1.79 g |

| Thionyl chloride | 1.5 | 118.97 | 1.78 g |

| Ethylenediamine | 2.0 | 60.10 | 1.20 g |

| Pyridine | 2.0 | 79.10 | 1.58 g |

| Product | 162.05 | ~1.05 g (65% yield) |

Logical Workflow for Imidazoline Synthesis:

Caption: Synthetic workflow for 2-imidazoline synthesis.

General Synthetic Strategy and Potential for Library Synthesis

This compound serves as a versatile starting material that can potentially be reacted with a variety of binucleophiles to generate a library of heterocyclic compounds. The two chlorine atoms offer sites for further functionalization, adding another dimension to the molecular diversity that can be achieved.

Logical Relationship Diagram:

Caption: From a single precursor to a library of heterocycles.

Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures. Standard laboratory safety precautions should always be followed.

"experimental protocol for reaction with Sodium 2,3-dichloro-2-methylpropionate"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sodium 2,3-dichloro-2-methylpropionate. It includes a protocol for its application as a chemical hybridizing agent to induce male sterility in plants and a representative protocol for a nucleophilic substitution reaction, a common transformation for this class of compounds.

Chemical Properties and Safety Information

| Property | Value | Reference |

| CAS Number | 1899-36-1 | [1] |

| Molecular Formula | C4H5Cl2NaO2 | [1] |

| Molecular Weight | 178.98 g/mol | [1] |

| Synonyms | Sodium α,β-dichloroisobutyrate, DCIB, Mendok | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Safety Precautions: Handle this compound in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water. If swallowed, seek medical attention immediately.

Application 1: Induction of Male Sterility in Plants (Chemical Hybridizing Agent)

This compound is an effective gametocide used to induce male sterility in plants, which is a valuable tool in hybrid seed production. The following protocol is based on its successful application in tomatoes.

Experimental Protocol: Induction of Male Sterility in Tomato (Solanum lycopersicum)

1. Materials:

- This compound

- Distilled water

- Beaker or flask

- Magnetic stirrer and stir bar

- Graduated cylinder

- Spray bottle

- Tomato plants at the pre-anthesis to anthesis stage

- Microscope slides

- Cover slips

- Acetocarmine stain (1% in 45% acetic acid) or other pollen viability stain

- Light microscope

2. Procedure:

3. Expected Results: Spraying tomatoes with a 0.3% solution of this compound at anthesis has been shown to induce male sterility for approximately 12 days, starting 12 days after the treatment. The female fertility of the treated plants should remain largely unaffected, allowing for controlled cross-pollination.

Workflow for Induction of Male Sterility

Caption: Workflow for inducing and verifying male sterility in plants.

Application 2: Nucleophilic Substitution Reaction

The two chlorine atoms in this compound, particularly the one on the tertiary carbon, are susceptible to nucleophilic substitution. This allows for the synthesis of various derivatives. The following is a representative protocol for the reaction with a thiol to form a thioether, a common transformation for alkyl halides.

Note: This is a generalized protocol and may require optimization for specific substrates and desired products.

Representative Experimental Protocol: Synthesis of a Thioether Derivative

1. Materials:

- This compound

- A thiol (e.g., thiophenol)

- A suitable solvent (e.g., Dimethylformamide - DMF)

- A non-nucleophilic base (e.g., Potassium carbonate)

- Round-bottom flask

- Magnetic stirrer and stir bar

- Condenser

- Heating mantle or oil bath

- Separatory funnel

- Rotary evaporator

- Drying agent (e.g., anhydrous Sodium sulfate)

- Silica gel for column chromatography

- Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

Reaction Pathway

Caption: General pathway for nucleophilic substitution on the substrate.

References

Application of Sodium 2,3-dichloro-2-methylpropionate in Agricultural Chemistry: A Detailed Guide for Researchers

Introduction

Sodium 2,3-dichloro-2-methylpropionate, also known by trade names such as FW-450 and Mendok, is a chemical compound utilized in agricultural chemistry primarily as a male gametocide. Its principal application is in the induction of male sterility in plants, a critical step in the production of hybrid seeds. By rendering the male gametes non-functional, it facilitates controlled cross-pollination, thereby enabling the development of new crop varieties with desirable traits such as improved yield and disease resistance. This document provides detailed application notes and protocols for the use of this compound, targeted at researchers, scientists, and professionals in drug development and agricultural science.

Application Notes

Primary Function: Male Gametocide

This compound acts as a chemical hybridizing agent (CHA). When applied to plants at the appropriate growth stage, it selectively disrupts the development of pollen without significantly affecting female fertility. This induced male sterility eliminates the need for manual emasculation, a labor-intensive process in hybrid seed production.

Mechanism of Action

The precise biochemical and molecular mechanism of action for this compound has not been extensively elucidated in publicly available research. However, based on the general understanding of chemical hybridizing agents, it is hypothesized to interfere with critical stages of pollen development, such as:

-

Tapetum Development: The tapetum is a nutritive layer of cells within the anther that is essential for the development of viable pollen. Disruption of its function can lead to pollen starvation and abortion.

-

Meiosis: Interference with the meiotic division process in pollen mother cells can result in non-viable microspores.

-

Microspore Development: The chemical may inhibit the maturation of microspores into functional pollen grains.

Further research is required to pinpoint the specific signaling pathways and molecular targets of this compound.

Known Applications and Efficacy

The most well-documented application of this compound is in the hybridization of tomatoes. Research has demonstrated its effectiveness in inducing male sterility, allowing for successful cross-pollination.

Quantitative Data Summary

The following table summarizes the available quantitative data on the application and efficacy of this compound.

| Crop | Concentration of Active Ingredient | Application Timing | Onset of Sterility (after application) | Duration of Sterility | Effect on Female Fertility | Reference |

| Tomato (Solanum lycopersicum) | 0.3% aqueous solution | At anthesis (flowering) | 12 days | 12 days | 20% reduction in fruit set on hand-pollinated plants | [1] |

Experimental Protocols

Protocol 1: Induction of Male Sterility in Tomato (Solanum lycopersicum)

Objective: To induce male sterility in tomato plants for the purpose of controlled cross-pollination.

Materials:

-

This compound (analytical grade)

-

Distilled water

-

Surfactant (e.g., Tween 20)

-

Spray bottle or a precision sprayer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Solution Preparation:

-

Prepare a 0.3% (w/v) aqueous solution of this compound. For example, to prepare 100 mL of solution, dissolve 0.3 g of the compound in 100 mL of distilled water.

-

Add a surfactant (e.g., 0.05% Tween 20) to the solution to ensure uniform coverage of the plant foliage.

-

-

Application:

-

Identify tomato plants at the anthesis stage (when flowers are open).

-

Thoroughly spray the entire plant, with a focus on the flowering shoots, until the foliage is wet but not dripping.

-

Conduct the spraying in the morning or evening to avoid rapid evaporation and potential phytotoxicity from direct sunlight.

-

-

Post-Application Care:

-

Maintain the treated plants under standard growing conditions.

-

Monitor the plants for any signs of phytotoxicity (e.g., leaf burn, stunting).

-

-

Verification of Male Sterility:

-

Starting from day 10 post-application, collect fresh anthers from newly opened flowers.

-

Assess pollen viability using staining methods (e.g., acetocarmine or potassium iodide) or by attempting in vitro pollen germination. Non-viable pollen will not stain properly or will fail to germinate.

-

-

Cross-Pollination:

-

Once male sterility is confirmed (typically from day 12 to day 24 post-application), the treated plants can be used as the female parent in a cross.

-

Collect viable pollen from the desired male parent plant and manually pollinate the stigmas of the male-sterile flowers.

-

Protocol 2: General Screening for Gametocidal Activity in a New Plant Species

Objective: To determine the effective concentration and application timing of this compound for inducing male sterility in a plant species where this has not been previously documented.

Materials:

-

This compound

-

Distilled water

-

Surfactant

-

A series of healthy, uniform plants of the target species

-

Spraying equipment

-

Microscope and slides for pollen viability assessment

Procedure:

-

Establish a Concentration Gradient:

-

Prepare a range of concentrations of the chemical (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v).

-

Include a control group that is sprayed only with water and surfactant.

-

-

Identify Critical Growth Stages:

-

Based on the floral development of the target species, identify key pre-meiotic, meiotic, and post-meiotic stages for application. This often corresponds to specific bud sizes or developmental stages.

-

-

Experimental Design:

-

Set up a factorial experiment with different concentrations and application timings.

-

Use a sufficient number of plants for each treatment combination to ensure statistical validity.

-

-

Application:

-

Apply the different concentrations at the predetermined growth stages.

-

-

Data Collection:

-

Phytotoxicity: Regularly observe the plants for any adverse effects on vegetative and floral parts.

-

Pollen Viability: As the flowers open, collect pollen samples and assess viability using appropriate methods. Calculate the percentage of sterile pollen.

-

Female Fertility: Assess female fertility by hand-pollinating the treated flowers with viable pollen from untreated plants and measuring the seed or fruit set.

-

-

Analysis:

-

Analyze the data to determine the optimal concentration and application timing that induces a high percentage of male sterility with minimal impact on female fertility and plant health.

-

Visualizations

Caption: Experimental workflow for screening gametocidal activity.

Caption: Workflow for hybrid seed production using a CHA.

Disclaimer: this compound is a chemical compound that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The protocols provided are for research purposes and should be adapted based on the specific plant species and experimental conditions.

References

Application Notes and Protocols: Sodium 2,3-dichloro-2-methylpropionate as a Versatile Building Block

Introduction

Sodium 2,3-dichloro-2-methylpropionate is a halogenated carboxylic acid salt with the potential to serve as a versatile building block in organic synthesis. Its structure, featuring two chlorine atoms at the 2- and 3-positions and a methyl group at the 2-position, offers multiple reactive sites for the construction of novel and complex molecules. The presence of both a nucleophilic carboxylate and electrophilic carbon centers susceptible to nucleophilic attack makes it an attractive starting material for the synthesis of a variety of scaffolds, including heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

This document provides an overview of the potential applications of this compound as a synthetic precursor and outlines hypothetical protocols for its utilization in the synthesis of novel compounds. While specific examples of its use are not extensively documented in publicly available literature, its reactivity can be predicted based on fundamental principles of organic chemistry.

Chemical Properties and Potential Reactivity

Molecular Formula: C₄H₅Cl₂NaO₂ Molecular Weight: 178.97 g/mol CAS Number: 1899-36-1[1]

This compound possesses several key features that dictate its reactivity:

-

Nucleophilic Carboxylate: The sodium carboxylate group can act as a nucleophile in various reactions, such as esterification or amidation, after conversion to the corresponding carboxylic acid or acyl chloride.

-

Electrophilic Centers: The carbon atoms bearing the chlorine atoms are electrophilic and can undergo nucleophilic substitution reactions. The chlorine at the 3-position is a primary halide, suggesting it is more susceptible to Sₙ2 reactions, while the chlorine at the 2-position is tertiary, which may favor Sₙ1-type reactions or elimination under certain conditions.

-

Steric Hindrance: The methyl group at the 2-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack.

Hypothetical Applications in the Synthesis of Novel Compounds

Based on its structure, this compound can be envisioned as a precursor for various classes of compounds. The following sections outline potential synthetic pathways.

Synthesis of Substituted Oxazolines

Oxazolines are important heterocyclic compounds with applications in catalysis, polymer science, and as chiral auxiliaries. A plausible route to 2-substituted oxazolines could involve the reaction of this compound with a primary amine.

Logical Workflow for Oxazoline Synthesis:

Caption: Proposed workflow for the synthesis of 2-substituted oxazolines.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Amine: Add a primary amine (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical):

| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |

| 1 | Benzylamine | Product A | 65 |

| 2 | Aniline | Product B | 58 |

| 3 | Cyclohexylamine | Product C | 72 |

Synthesis of Substituted Thiazoles

Thiazoles are a class of sulfur-containing heterocycles prevalent in many biologically active compounds. The reaction of this compound with a thioamide, such as thiourea, could provide a pathway to substituted thiazoles.

Signaling Pathway for Thiazole Formation:

Caption: Proposed signaling pathway for the synthesis of thiazole derivatives.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add thiourea (1.2 eq).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. Otherwise, concentrate the solvent and triturate the residue with diethyl ether to induce precipitation.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Data Presentation (Hypothetical):

| Reactant 1 | Reactant 2 | Product Structure | M.P. (°C) |

| This compound | Thiourea | Product D | 185-187 |

| This compound | Thioacetamide | Product E | 162-164 |

Conclusion

While direct, documented synthetic applications of this compound as a building block for novel compounds are sparse in the reviewed literature, its chemical structure suggests significant potential for such a role. The proposed protocols for the synthesis of oxazolines and thiazoles are based on established organic reaction mechanisms and provide a starting point for researchers to explore the synthetic utility of this compound. Further investigation is warranted to fully elucidate its reactivity and expand its application in the creation of diverse molecular architectures for scientific and pharmaceutical development. Researchers and drug development professionals are encouraged to consider this compound as a potentially valuable, yet under-explored, tool in their synthetic endeavors.

References

Catalytic Applications of Sodium 2,3-dichloro-2-methylpropionate: An Overview

Introduction

Sodium 2,3-dichloro-2-methylpropionate, a chemical compound with the formula C₄H₅Cl₂NaO₂, is primarily recognized for its biological activity rather than its role in chemical catalysis. While research into its catalytic applications is not widely documented, this report summarizes the available information regarding its known uses and provides a framework for potential, though currently hypothetical, catalytic functionalities. The primary identified application of this compound, often referred to by its trade names Mendok or FW-450, is as a plant gametocide.

Known Applications: A Focus on Biological Activity

The predominant application of this compound is in agriculture as a gametocide, a substance that induces male sterility in plants. This property is particularly useful in the development of hybrid crop varieties. The mechanism of its biological activity is understood to be related to enzymatic action within the plant. To investigate the stereospecificity of this biological function, researchers have successfully resolved the compound into its optical isomers.

Catalytic Reactions: A Field for Future Exploration

Extensive literature searches have not yielded specific examples or detailed protocols for the use of this compound as a catalyst or a primary substrate in catalytic chemical syntheses. The information available focuses almost exclusively on its effects on plant biology.

Despite the current lack of documented catalytic applications, the molecular structure of this compound suggests potential areas for future research in catalysis. The presence of chlorine and carboxylate functional groups could theoretically allow it to participate in or be transformed by certain catalytic reactions.

Hypothetical Catalytic Workflow